molecular formula C6H10N2O B13526522 3-(Methoxymethyl)-3-azetidinecarbonitrile

3-(Methoxymethyl)-3-azetidinecarbonitrile

Cat. No.: B13526522
M. Wt: 126.16 g/mol
InChI Key: ABCJMTIVLFXYSE-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azetidine-3-carbonitrile: is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is characterized by the presence of an azetidine ring, a nitrile group, and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with methoxymethylating agents and cyanide sources.

Industrial Production Methods: Industrial production of 3-(methoxymethyl)azetidine-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Methoxymethyl)azetidine-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

  • Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
  • Reduced products including primary amines.
  • Substituted products where the methoxymethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry: 3-(Methoxymethyl)azetidine-3-carbonitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    3-(Methoxymethyl)azetidine: Lacks the nitrile group, affecting its reactivity and applications.

    Azetidine-3-carbonitrile:

Uniqueness: This combination of functional groups makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-(methoxymethyl)azetidine-3-carbonitrile

InChI

InChI=1S/C6H10N2O/c1-9-5-6(2-7)3-8-4-6/h8H,3-5H2,1H3

InChI Key

ABCJMTIVLFXYSE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CNC1)C#N

Origin of Product

United States

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